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Cat. No.: B1230597 Get Quote

An In-depth Technical Guide to 8-Bromo-ATP: Chemical Properties, Structure, and

Experimental Applications

Introduction
8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a halogenated analog of adenosine 5'-

triphosphate (ATP) that serves as a valuable tool in biochemical and pharmacological research.

By substituting a hydrogen atom with a bromine atom at the 8th position of the adenine moiety,

its chemical and biological properties are significantly altered compared to the endogenous

nucleotide, ATP. This modification forces the glycosidic bond into a syn conformation,

influencing its interaction with various proteins.[1] 8-Bromo-ATP is widely utilized as a potent

agonist for purinergic P2X receptors and also shows activity at certain P2Y receptors.[1][2]

Furthermore, it has demonstrated cytotoxic effects on cancer cells and serves as a substrate

for various enzymes, enabling detailed investigation of ATP-dependent processes.[3][4]

This guide provides a comprehensive overview of the chemical properties, structure, and

biological activities of 8-Bromo-ATP, intended for researchers, scientists, and professionals in

drug development.

Chemical and Physical Properties
8-Bromo-ATP is typically supplied as a white to off-white solid or a clear aqueous solution.[5]

The salt form is noted to have enhanced water solubility and stability compared to the free acid

form.[6] For long-term storage, it should be kept at -20°C, where it is stable for at least four

years.[5][7] Short-term exposure to ambient temperatures for up to one week is possible.[1][5]
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Quantitative Data Summary
The key chemical and physical properties of 8-Bromo-ATP are summarized in the tables below

for easy reference.

Table 1: General and Chemical Properties

Property Value Source(s)

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-
amino-8-bromopurin-9-
yl)-3,4-dihydroxyoxolan-2-
yl]methoxy-
hydroxyphosphoryl]
phosphono hydrogen
phosphate

[3]

Synonyms
8-Br-ATP, 8-Bromoadenosine

5'-triphosphate
[8][7]

Molecular Formula C₁₀H₁₅BrN₅O₁₃P₃ (free acid) [3][4][5]

Molecular Weight 586.08 g/mol (free acid) [5]

Exact Mass 584.91 g/mol (free acid) [1][5]

Appearance White to off-white solid [5]

Purity ≥ 95% (HPLC) [3][5][7]

| CAS Number | 23567-97-7 |[8][4] |

Table 2: Solubility and Spectroscopic Data

Property Value Conditions Source(s)

Solubility Soluble Water [7]

λmax 264 nm Tris-HCl, pH 7.5 [1][5][7]
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| Molar Absorptivity (ε) | 17.0 L mmol⁻¹ cm⁻¹ | Tris-HCl, pH 7.5 |[1][5] |

Table 3: Storage and Stability

Property Condition Duration Source(s)

Storage

Temperature
-20°C ≥ 4 years [4][5][7]

Shipping Condition
Wet or Blue Ice / Gel

Packs
N/A [4][5][7]

| Short-term Stability| Ambient Temperature | Up to 1 week |[1][5] |

Structure and Conformation
The structure of 8-Bromo-ATP is analogous to ATP, with the critical modification being the

substitution of a bromine atom at the C8 position of the purine ring. This substitution has a

profound steric effect, forcing the adenosine nucleoside into a syn conformation around the

glycosidic bond. This contrasts with the natural anti conformation typically preferred by ATP.

This fixed conformation is key to its altered biological activity, as the spatial orientation of the

base relative to the ribose-triphosphate chain dictates its binding affinity and efficacy at various

nucleotide-binding sites on enzymes and receptors.

Fig. 1: Structural comparison of ATP and 8-Bromo-ATP.

Biological Activity and Signaling Pathways
8-Bromo-ATP is a versatile pharmacological tool primarily known for its agonistic activity at

purinergic receptors.

P2X Receptor Agonism
8-Bromo-ATP is a well-established agonist of P2X purinergic receptors, which are ligand-gated

ion channels that open in response to extracellular ATP.[8][2][9] P2X receptor activation leads

to the rapid influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization and initiating

various cellular responses.[10] For example, 8-Bromo-ATP induces contraction of isolated
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guinea pig bladder strips, a response mediated by P2X receptors, with a potency

approximately 0.19 times that of ATP.[7]

P2Y Receptor Agonism
In addition to P2X receptors, 8-Bromo-ATP also acts as an agonist at certain G protein-

coupled P2Y receptors, specifically showing activity at the P2Y2 receptor.[1][11] P2Y receptors

couple to various G proteins (primarily Gq/11 or Gi) to modulate intracellular signaling

cascades, such as the phospholipase C (PLC) pathway, leading to the mobilization of

intracellular calcium.[11][12]

P2X Receptor Pathway P2Y Receptor Pathway

8-Bromo-ATP

P2X Receptor P2Y Receptor

Ion Influx (Na+, Ca2+)

Membrane Depolarization

e.g., Muscle Contraction,
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G-Protein Activation
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e.g., Ca2+ Mobilization,
Gene Expression
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Fig. 2: 8-Bromo-ATP signaling via P2X and P2Y receptors.

Enzyme Interactions and Cytotoxicity
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8-Bromo-ATP interacts with a range of ATP-dependent enzymes. It has been used to study the

substrate specificity of yeast poly(A) polymerase and its binding to Ca²⁺-ATPase.[5][7] Notably,

8-Bromo-ATP exhibits cytotoxic effects against multiple myeloma cells, with a reported IC₅₀

value of 23.1 μM.[8][4][7] This anti-cancer activity has been explored using cationic

phospholiposomes as efficient delivery vehicles.[7]

Experimental Protocols
Detailed methodologies for experiments are crucial for reproducibility. Below are protocols

derived from published literature where 8-Bromo-ATP was a key reagent.

Cytotoxicity Assay in Multiple Myeloma Cells
This protocol is based on studies demonstrating the cytotoxic effects of 8-Bromo-ATP.[8][7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 8-Bromo-ATP on

multiple myeloma cell lines.

Cell Culture: Multiple myeloma cells are cultured in appropriate media (e.g., RPMI-1640)

supplemented with fetal bovine serum and antibiotics, and maintained in a humidified

incubator at 37°C with 5% CO₂.

Methodology:

Seed cells in 96-well plates at a predetermined density.

Prepare a stock solution of 8-Bromo-ATP in a suitable solvent (e.g., sterile water or

culture medium).

Treat cells with a serial dilution of 8-Bromo-ATP (e.g., concentrations ranging from 10 μM

to 50 μM).[8] Include untreated cells as a negative control.

Incubate the plates for a specified duration (e.g., 5 days).[8]

Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay for ATP

content (e.g., CellTiter-Glo®).
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Calculate the percentage of cell viability relative to the untreated control for each

concentration.

Determine the IC₅₀ value by plotting cell viability against the logarithm of the 8-Bromo-
ATP concentration and fitting the data to a dose-response curve.

In Vitro Osteoblastic Differentiation and Angiogenesis
Assay
This protocol is adapted from a study investigating the effects of 8-Bromo-ATP's cyclic

monophosphate analog (8-Bromo-cAMP) on osteoblast-like cells, which provides a detailed

framework for cell-based assays.[13] The principles can be applied to study the effects of 8-
Bromo-ATP on similar cellular processes.

Objective: To evaluate the effect of a short-term 8-Bromo-ATP treatment on osteoblastic

differentiation and the induction of angiogenic factors.

Cell Lines: MC3T3-E1 osteoblast-like cells and Human Umbilical Vein Endothelial Cells

(HUVECs).[13]

Methodology:

Part A: Treatment and Conditioned Media Preparation

Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and antibiotics.

Treat cells with 8-Bromo-ATP (e.g., 100 μM) for 24 hours.

After 24 hours, replace the treatment medium with fresh, serum-free medium and

incubate for another 24 hours to collect the "conditioned medium," which will contain

secreted factors like VEGF.

Part B: Angiogenesis Assays (using HUVECs)

Migration Assay: Use a Boyden chamber or similar transwell system. Place HUVECs in

the upper chamber and the conditioned medium from Part A in the lower chamber.
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Incubate for several hours and quantify the number of cells that have migrated through

the porous membrane.

Tube Formation Assay: Coat a 96-well plate with Matrigel. Seed HUVECs onto the gel

and treat them with the conditioned medium. Incubate for 6-18 hours and examine the

formation of capillary-like tube structures using microscopy.

Part C: Osteoblastic Differentiation Assay (using MC3T3-E1 cells)

Alkaline Phosphatase (ALP) Activity: Treat MC3T3-E1 cells with 8-Bromo-ATP for 24

hours as in Part A. Replace with fresh growth medium and culture for 7 days.

Lyse the cells and measure ALP activity using a colorimetric substrate assay (e.g., using

p-nitrophenyl phosphate).[13]

Normalize ALP activity to the total cellular DNA content, measured using a fluorescent

dye like PicoGreen.[13]
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Fig. 3: Workflow for in vitro angiogenesis/osteogenesis assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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